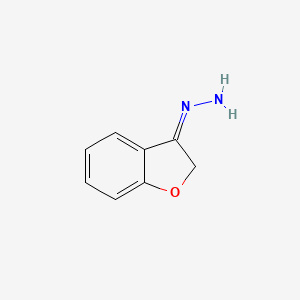
4-Amino-1-phenyl-1,2,5,6-tetrahydrophosphinine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-1-phenyl-1,2,5,6-tetrahydrophosphinine-3-carbonitrile is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a tetrahydrophosphinine ring, which is a phosphorus-containing heterocycle, making it an interesting subject for research in organic and inorganic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-phenyl-1,2,5,6-tetrahydrophosphinine-3-carbonitrile typically involves the reaction of phenylphosphine with suitable nitrile compounds under controlled conditions. One common method includes the following steps:
Starting Materials: Phenylphosphine and a nitrile compound.
Reaction Conditions: The reaction is often carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are used.
Catalysts: Catalysts such as palladium or nickel complexes may be employed to facilitate the reaction.
Temperature and Time: The reaction is typically conducted at temperatures ranging from 0°C to room temperature, with reaction times varying from a few hours to overnight.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safety protocols for handling phosphorus-containing compounds.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group and the phenyl ring can participate in substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, catalysts like palladium or platinum.
Reduction: LiAlH4, NaBH4, catalytic hydrogenation.
Substitution: Halogenating agents, acids, bases, and other nucleophiles or electrophiles.
Major Products:
Oxidation: Phosphine oxides or phosphonates.
Reduction: Reduced forms of the compound, such as phosphines.
Substitution: Various substituted derivatives depending on the reagents used.
Chemistry:
Catalysis: The compound can act as a ligand in transition metal catalysis, aiding in various organic transformations.
Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biology and Medicine:
Drug Development: Potential use as a scaffold for designing new pharmaceuticals due to its unique structure.
Biological Probes: Can be used in the development of probes for studying biological processes involving phosphorus.
Industry:
Polymers: Use in the synthesis of phosphorus-containing polymers with special properties.
作用机制
The mechanism by which 4-Amino-1-phenyl-1,2,5,6-tetrahydrophosphinine-3-carbonitrile exerts its effects depends on its specific application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various chemical reactions. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways.
Similar Compounds:
1-Phenyl-1,2,5,6-tetrahydrophosphinine-3-carbonitrile: Lacks the amino group, which may affect its reactivity and applications.
4-Amino-1-phenyl-1,2,5,6-tetrahydrophosphinine-3-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile.
Uniqueness: this compound is unique due to the presence of both an amino group and a carbonitrile group on the tetrahydrophosphinine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
属性
| 23848-09-1 | |
分子式 |
C12H13N2P |
分子量 |
216.22 g/mol |
IUPAC 名称 |
4-amino-1-phenyl-3,6-dihydro-2H-phosphinine-5-carbonitrile |
InChI |
InChI=1S/C12H13N2P/c13-8-10-9-15(7-6-12(10)14)11-4-2-1-3-5-11/h1-5H,6-7,9,14H2 |
InChI 键 |
ITLIZVVJVNRIIR-UHFFFAOYSA-N |
规范 SMILES |
C1CP(CC(=C1N)C#N)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Amino-5-(3-{[4-(4-chloro-3-oxobutyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one](/img/structure/B12907324.png)




![Acetamide, N-6-isoquinolinyl-2-[(3-methoxyphenyl)amino]-](/img/structure/B12907408.png)
